molecular formula C11H18ClNO3 B1253487 2,4,5-Trimethoxyphenethylamine hydrochloride CAS No. 3166-78-7

2,4,5-Trimethoxyphenethylamine hydrochloride

Cat. No.: B1253487
CAS No.: 3166-78-7
M. Wt: 247.72 g/mol
InChI Key: DFYVOIRUHMFAKR-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxyphenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is a positional isomer of mescaline, a naturally occurring psychedelic protoalkaloid. This compound is known for its structural similarity to other psychoactive substances and has been studied for its potential effects and applications in various scientific fields .

Mechanism of Action

Target of Action

2,4,5-Trimethoxyphenethylamine hydrochloride, also known as Benzeneethanamine, 2,4,5-trimethoxy-, hydrochloride, is a phenethylamine of the 2C family . It is a positional isomer of the drug mescaline .

Biochemical Pathways

Mescaline is known to stimulate both serotonin and dopamine receptors , which are involved in mood regulation, reward, and other cognitive functions.

Result of Action

It is known to potentiate the action of mescaline , suggesting that it may enhance the hallucinogenic effects of other compounds.

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethoxyphenethylamine hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to potentiate the action of mescaline when used as a pretreatment. This interaction suggests that this compound may influence the activity of enzymes involved in the metabolism of mescaline . Additionally, it may interact with serotonin and dopamine receptors, similar to other phenethylamines .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to potentiate the action of mescaline, indicating its role in enhancing the effects of other psychoactive substances . This modulation of cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with serotonin and dopamine receptors suggests that it may act as an agonist or antagonist at these sites . This binding interaction can lead to the modulation of neurotransmitter release and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can potentiate the action of mescaline when administered as a pretreatment 45 minutes prior to mescaline administration . This suggests that the compound’s effects are time-dependent and may vary based on the timing of administration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may potentiate the action of mescaline, while at higher doses, it may exhibit toxic or adverse effects . The threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s role in potentiating the action of mescaline suggests that it may influence the metabolic flux of mescaline and other related compounds . This interaction with metabolic pathways can lead to changes in metabolite levels and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to potentiate the action of mescaline indicates that it may be transported to specific cellular compartments where it can exert its effects . This localization and accumulation within cells are crucial for its biochemical activity.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxyphenethylamine hydrochloride typically involves the alkylation of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the amine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling and safety measures due to the potential psychoactive properties of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic compound with similar structural features.

    2,4,6-Trimethoxyphenethylamine: Another positional isomer with different substitution patterns on the aromatic ring.

    2,5-Dimethoxy-4-methylphenethylamine: A synthetic compound with psychoactive properties.

Uniqueness: 2,4,5-Trimethoxyphenethylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and potential biological effects. Its structural similarity to mescaline makes it an interesting compound for studying the structure-activity relationships of phenethylamine derivatives .

Properties

IUPAC Name

2-(2,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYVOIRUHMFAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501041
Record name 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-78-7
Record name 2,4,5-Trimethoxyphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMPEA hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IY6V9XQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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